molecular formula C6H4Cl2N2 B1322330 4,6-Dichloro-2-vinylpyrimidine CAS No. 684220-26-6

4,6-Dichloro-2-vinylpyrimidine

Cat. No.: B1322330
CAS No.: 684220-26-6
M. Wt: 175.01 g/mol
InChI Key: LKNIRYYVUNARMD-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-vinylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H4Cl2N2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a vinyl group at position 2. It is used in various chemical reactions and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-2-vinylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA and RNA, forming crosslinks with guanine and thymine in DNA and guanine in RNA . These interactions are crucial for understanding the compound’s potential as a therapeutic agent, particularly in the context of anticancer research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form crosslinks with DNA can lead to disruptions in DNA replication and transcription, ultimately affecting cell proliferation and survival . Additionally, its interactions with RNA suggest potential impacts on protein synthesis and other RNA-mediated processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with guanine residues in DNA and RNA, leading to the formation of interstrand crosslinks . These crosslinks can inhibit the activity of enzymes involved in DNA repair and replication, thereby exerting cytotoxic effects on rapidly dividing cells. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to target and kill cancer cells is of great interest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound can lead to sustained disruptions in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant cytotoxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing excessive toxicity. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall biological activity. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments . These factors can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity, providing insights into its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,6-Dichloro-2-vinylpyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. One method involves the reaction of 4,6-dihydroxypyrimidine with an excess of phosphoryl chloride (POCl3) in the presence of a base such as dimethylaniline or pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or crystallization .

Another method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. In this process, 4,6-dihydroxypyrimidine is reacted with thionyl chloride in the presence of a chlorination catalyst, such as dichloroethane. The reaction mixture is heated to reflux, and the product is isolated by cooling and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is typically purified using techniques such as recrystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-vinylpyrimidine undergoes various chemical reactions, including substitution, addition, and polymerization reactions. The presence of chlorine atoms and the vinyl group makes it a versatile compound for different types of chemical transformations.

Common Reagents and Conditions

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.

    Addition Reactions: The vinyl group at position 2 can undergo addition reactions with electrophiles, such as halogens, hydrogen halides, and other reagents.

    Polymerization Reactions: The vinyl group can also participate in polymerization reactions to form polymers with various properties.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while addition reactions with halogens can produce halogenated derivatives. Polymerization reactions can result in the formation of polyvinylpyrimidines with different molecular weights and properties .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-vinylpyrimidine depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme and biological system being studied .

Comparison with Similar Compounds

4,6-Dichloro-2-vinylpyrimidine can be compared with other similar compounds, such as:

    4,6-Dichloro-2-methylpyrimidine: This compound has a methyl group at position 2 instead of a vinyl group.

    4,6-Dichloro-2-aminopyrimidine: This compound has an amino group at position 2 instead of a vinyl group.

    4,6-Dichloro-2-thiopyrimidine: This compound has a thiol group at position 2 instead of a vinyl group.

The uniqueness of this compound lies in its vinyl group, which allows it to undergo unique addition and polymerization reactions that are not possible with other similar compounds .

Properties

IUPAC Name

4,6-dichloro-2-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNIRYYVUNARMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623165
Record name 4,6-Dichloro-2-ethenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684220-26-6
Record name 4,6-Dichloro-2-ethenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Vinyl lithium (10 mmol; generated from the reaction of nBuLi with tetravinyltin in diethyl ether) was added to a solution of 4,6-dichloropyrimidine (1.49 g, 10 mmol) in diethyl ether (70 mL) under an argon atmosphere at −30° C. The reaction mixture was quenched with acetic acid (600 mL) and water (200 mL) after stirring for 60 min. DDQ (2.27 g, 10 mmol) was added and the reaction mixture was warmed to 0° C. and stirred for 2 hr. The brownish slurry was then washed three times with 1M NaOH, once with brine and dried over MgSO4. Filtration followed by removal of volatiles under reduced pressure afforded a dark brown tar from which 2-vinyl-4,6-dichloropyrimidine was isolated by flash chromatography (10% ethyl acetate in hexane).
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